REACTION_CXSMILES
|
S(=O)(=O)(O)O.[Cl:6][C:7]1[C:8]([CH3:20])=[N:9][N:10]([C:12]2[CH:18]=[CH:17][CH:16]=[C:15]([CH3:19])[C:13]=2N)[CH:11]=1.Cl.N([O-])=O.[Na+].[I-:26].[K+]>O.CCOC(C)=O>[Cl:6][C:7]1[C:8]([CH3:20])=[N:9][N:10]([C:12]2[CH:18]=[CH:17][CH:16]=[C:15]([CH3:19])[C:13]=2[I:26])[CH:11]=1 |f:3.4,5.6|
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Name
|
|
Quantity
|
7.77 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
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ClC=1C(=NN(C1)C1=C(N)C(=CC=C1)C)C
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Name
|
|
Quantity
|
2.056 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0.591 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
3.5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
2.85 g
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
3.5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
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was added dropwise
|
Type
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STIRRING
|
Details
|
the solution was stirred at RT
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
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EXTRACTION
|
Details
|
The aqueous layer was extracted with EtOAc
|
Type
|
WASH
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Details
|
The combined organic extracts were washed with 1N HCl, water, saturated sodium bicarbonate, 1N sodium sulfite
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
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FILTRATION
|
Details
|
The solution was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give the crude material
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by silica gel column chromatography
|
Type
|
WASH
|
Details
|
by eluting with 1:4 EtOAc in hexane
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=NN(C1)C1=C(C(=CC=C1)C)I)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |